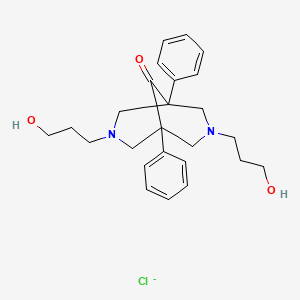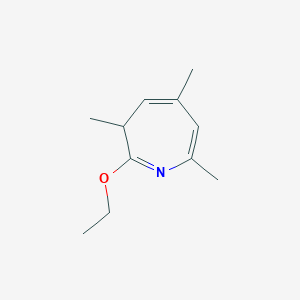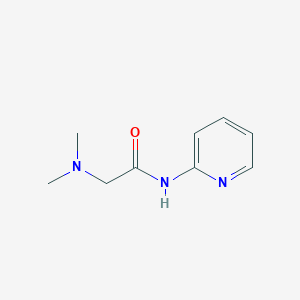![molecular formula C20H16N2 B14171381 7-Methyl-2-(4-phenylphenyl)imidazo[1,2-a]pyridine CAS No. 65964-64-9](/img/structure/B14171381.png)
7-Methyl-2-(4-phenylphenyl)imidazo[1,2-a]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Methyl-2-(4-phenylphenyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by its fused bicyclic structure, which includes an imidazole ring fused to a pyridine ring. The presence of a methyl group at the 7th position and a biphenyl group at the 2nd position further defines its unique chemical structure .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyl-2-(4-phenylphenyl)imidazo[1,2-a]pyridine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the condensation of 2-aminopyridine with a suitable aldehyde or ketone, followed by cyclization and aromatization steps .
Industrial Production Methods: Industrial production of this compound may involve solvent-free and catalyst-free synthesis methods to enhance efficiency and reduce environmental impact. These methods often utilize microwave irradiation or other advanced techniques to achieve high yields and purity .
Analyse Des Réactions Chimiques
Types of Reactions: 7-Methyl-2-(4-phenylphenyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can reduce nitro groups to amines or carbonyl groups to alcohols.
Substitution: This reaction can replace hydrogen atoms with other functional groups like halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkyl halides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions may produce halogenated or alkylated derivatives .
Applications De Recherche Scientifique
7-Methyl-2-(4-phenylphenyl)imidazo[1,2-a]pyridine has a wide range of applications in scientific research:
Chemistry: It serves as a valuable scaffold for the synthesis of various heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor modulators.
Medicine: It has potential therapeutic applications, including as an anti-tuberculosis agent and in cancer research.
Industry: It is used in the development of advanced materials and as a building block for pharmaceuticals.
Mécanisme D'action
The mechanism of action of 7-Methyl-2-(4-phenylphenyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or modulate receptor activity, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
- 2-(4-Biphenylyl)-7-methylimidazo[1,2-a]pyridine
- 7-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine
- 5-Amino-7-(4-chlorophenyl)-8-nitroimidazo[1,2-a]pyridine
Comparison: Compared to similar compounds, 7-Methyl-2-(4-phenylphenyl)imidazo[1,2-a]pyridine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .
Propriétés
Numéro CAS |
65964-64-9 |
|---|---|
Formule moléculaire |
C20H16N2 |
Poids moléculaire |
284.4 g/mol |
Nom IUPAC |
7-methyl-2-(4-phenylphenyl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C20H16N2/c1-15-11-12-22-14-19(21-20(22)13-15)18-9-7-17(8-10-18)16-5-3-2-4-6-16/h2-14H,1H3 |
Clé InChI |
NQPDJKZNBMWLFW-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=NC(=CN2C=C1)C3=CC=C(C=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-Isopropyl-4,5,6,7-tetrahydrothiazolo[5,4-C]pyridine](/img/structure/B14171308.png)


![3-[(4-Bromophenyl)methylidene]-2-oxopentanoic acid](/img/structure/B14171317.png)







